Dimethyl thiophosphate

Catalog No.
S574279
CAS No.
1112-38-5
M.F
C2H7O3PS
M. Wt
142.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl thiophosphate

CAS Number

1112-38-5

Product Name

Dimethyl thiophosphate

IUPAC Name

hydroxy-dimethoxy-sulfanylidene-λ5-phosphane

Molecular Formula

C2H7O3PS

Molecular Weight

142.12 g/mol

InChI

InChI=1S/C2H7O3PS/c1-4-6(3,7)5-2/h1-2H3,(H,3,7)

InChI Key

WWJJVKAEQGGYHJ-UHFFFAOYSA-N

SMILES

COP(=S)(O)OC

Synonyms

DMTP cpd, O,O-dimethyl phosphorothionate, O,O-dimethyl phosphorothionate, ammonium salt, O,O-dimethyl phosphorothionate, potassium salt, O,O-dimethyl phosphorothionate, sodium salt, O,O-dimethylthiophosphate

Canonical SMILES

COP(=S)(O)OC

Isomeric SMILES

COP(=O)(OC)S

Important Note

It's crucial to remember that dimethyl thiophosphate (DMTP) is a highly toxic compound and should only be handled by trained professionals in controlled laboratory settings.

Here are some potential scientific research applications of DMTP:

Model Organism for Studying Organophosphate (OP) Poisoning:

DMTP belongs to the class of organophosphate (OP) compounds. These chemicals act by inhibiting an enzyme called acetylcholinesterase (AChE), leading to nervous system dysfunction and potentially death. Due to its well-defined toxicity profile and relatively simple structure, DMTP is often used as a model compound in in vitro and in vivo studies to understand the mechanisms of OP poisoning and develop antidotes or treatments [].

Enzyme Inhibition Studies:

DMTP, like other OP compounds, can inhibit the activity of AChE. Researchers can use DMTP to study the binding interaction between the compound and the enzyme at the molecular level. This information can be valuable in designing drugs that target specific enzymes for therapeutic purposes [].

Research on Nerve Signal Transmission:

AChE plays a crucial role in nerve signal transmission. By studying the effects of DMTP on AChE activity, researchers can gain insights into the physiological processes involved in nerve signaling and potentially identify new targets for neurological disease treatments [].

Development of Biosensors:

Scientists are exploring the potential of using AChE and its inhibitors, like DMTP, to develop biosensors for detecting various environmental toxins or chemicals. The binding of such toxins to AChE can be measured and used as a signal for their presence [].

Dimethyl thiophosphate is an organophosphorus compound with the molecular formula C2H7O3PSC_2H_7O_3PS and a molecular weight of approximately 142.1 g/mol. It is classified as a thiophosphate diester, which means it contains a thiophosphoric acid functional group. This compound is characterized by its structure, which includes two methoxy groups attached to a phosphorus atom that is also bonded to a sulfur atom, making it a derivative of thiophosphoric acid . Dimethyl thiophosphate is known for its use as a reagent in analytical chemistry, particularly in the determination of certain elements and compounds .

DMTP is likely to share similar hazards with other organophosphate insecticides. These include:

  • High acute toxicity through inhibition of acetylcholinesterase, leading to respiratory failure and death in severe cases [].
  • Skin and eye irritation due to its corrosive nature.
  • Potential environmental contamination due to its persistence in some soils.
, primarily hydrolysis and nucleophilic substitution reactions. For instance, it can undergo hydrolysis in the presence of water to yield dimethyl phosphorothioic acid and other products. The reaction kinetics can vary based on the solvent and pH conditions, with studies indicating second-order rate constants for hydrolysis reactions in different media . Additionally, it has been shown to react with hydroxyl ions and perhydroxyl ions in aqueous environments, leading to the formation of various degradation products .

The biological activity of dimethyl thiophosphate is notable, particularly its role as a metabolite of certain pesticides such as dimethoate. It has been studied for its potential toxicological effects on various organisms, including its interactions with enzymes and potential neurotoxic effects similar to other organophosphates . The compound has demonstrated significant skin irritation properties and poses risks of severe burns upon contact, highlighting its hazardous nature .

Dimethyl thiophosphate can be synthesized through several methods, including:

  • Reaction of Dimethyl Phosphate with Hydrogen Sulfide: This method involves reacting dimethyl phosphate with hydrogen sulfide under controlled conditions.
  • Phosphorylation of Thiols: Thiols can react with phosphorus trihalides or other phosphorus-containing reagents to form thiophosphates.
  • Transesterification Reactions: This involves exchanging the alkoxy groups in phosphate esters with thiol groups .

These methods allow for the production of dimethyl thiophosphate with varying degrees of purity and yield.

Dimethyl thiophosphate has several applications:

  • Analytical Chemistry: Used as a reagent for the determination of specific elements and compounds.
  • Agriculture: Acts as a metabolite in pesticide formulations, contributing to their efficacy and degradation pathways.
  • Research: Utilized in studies related to organophosphate toxicity and environmental chemistry .

The interaction studies involving dimethyl thiophosphate focus on its reactivity with biological systems and other chemicals. Research has indicated that it can inhibit certain enzymes involved in neurotransmission, similar to other organophosphates. Its interactions with cyclodextrins have also been explored, revealing that these compounds can modulate the reaction kinetics by affecting substrate availability to nucleophiles .

Dimethyl thiophosphate shares structural similarities with several other compounds in the class of organophosphates and thiophosphates. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Characteristics
Dimethyl PhosphateC2H7O4PC_2H_7O4PNon-toxic; commonly used as an agricultural chemical.
Methyl ParathionC8H10N2O5PSC_8H_10N2O5PSHighly toxic; used as an insecticide; more hazardous than dimethyl thiophosphate.
ChlorpyrifosC10H10Cl3NO4PSC_10H_10Cl3NO4PSBroad-spectrum insecticide; associated with significant environmental concerns.
DimethoateC5H12N2O3PSC_5H12N2O3PSSystemic insecticide; metabolizes into dimethyl thiophosphate; poses similar toxicity risks.

Dimethyl thiophosphate stands out due to its specific structural features and its role as a metabolic product rather than a primary active ingredient in pesticide formulations.

The synthesis of dimethyl thiophosphate has been extensively studied through classical methodologies that form the foundation of contemporary synthetic approaches. The most established classical route involves the reaction of dimethyl phosphite with elemental sulfur in the presence of a base catalyst . This fundamental synthetic pathway was first developed through academic research investigating the direct incorporation of sulfur into phosphorus-containing molecules.

The classical phosphite-sulfur methodology typically employs sodium metal as a reducing agent to generate the required nucleophilic species [14]. In this approach, metal sodium is first added to anhydrous methanol, followed by the dropwise addition of dimethyl phosphite solution when the temperature decreases below forty-five degrees Celsius [14]. The reaction proceeds through the formation of sodium dimethyl phosphite intermediate, which subsequently reacts with sulfur powder at temperatures between forty-five and fifty-five degrees Celsius for three to seven hours [14].

Research has demonstrated that this classical route achieves yields ranging from eighty-five to ninety-six percent, with product purities exceeding ninety-five percent [14]. The reaction mechanism involves nucleophilic attack of the phosphite anion on elemental sulfur, resulting in the formation of the thiophosphate linkage [14]. Temperature control during this process is critical, as excessive heating can lead to decomposition of the desired product or formation of unwanted side products [14].

Academic investigations have also explored the use of triethylamine as an alternative base catalyst in classical synthetic routes . This approach utilizes the basic properties of triethylamine to deprotonate dimethyl phosphite, generating the reactive nucleophile necessary for sulfur incorporation . The triethylamine-mediated synthesis typically requires reflux conditions in solvent mixtures of ethyl acetate and diethyl ether .

Modern Synthetic Approaches

Contemporary synthetic methodologies for dimethyl thiophosphate have evolved significantly from classical approaches, incorporating advanced techniques that enhance efficiency, selectivity, and environmental compatibility. These modern approaches address limitations of traditional methods while providing improved control over reaction parameters and product quality.

One-Pot Reaction Methodologies

One-pot synthetic strategies represent a significant advancement in dimethyl thiophosphate preparation, offering streamlined procedures that minimize intermediate isolation steps and reduce overall synthetic complexity [9]. These methodologies combine multiple reaction steps into a single reaction vessel, thereby improving atom economy and reducing waste generation [9].

Research has demonstrated the effectiveness of one-pot three-component reactions involving dimethyl phosphite, elemental sulfur, and appropriate base catalysts [9]. The optimization of reaction conditions for these one-pot processes has revealed that zirconium oxychloride octahydrate serves as an particularly effective catalyst at loadings of two mole percent [9]. Under optimal conditions at fifty degrees Celsius, these reactions achieve yields of ninety percent within forty-five minutes [9].

The one-pot methodology offers several advantages over conventional multi-step approaches, including reduced reaction times, simplified purification procedures, and enhanced overall efficiency [9]. Temperature control emerges as a critical parameter, with studies showing that reactions conducted at fifty degrees Celsius provide optimal balance between reaction rate and product selectivity [9]. Higher temperatures can lead to increased side product formation, while lower temperatures result in incomplete conversion [9].

Mechanistic investigations of one-pot processes suggest that the reaction proceeds through sequential formation of phosphite-metal complexes followed by sulfur insertion [9]. The presence of water in small quantities can enhance reaction efficiency, though excessive moisture leads to competing hydrolysis reactions [9].

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool for accelerating dimethyl thiophosphate formation while maintaining high yields and selectivity [10] [12]. The application of microwave irradiation provides rapid and uniform heating, leading to significant reductions in reaction times compared to conventional thermal methods [10].

Studies investigating microwave-assisted synthesis protocols have demonstrated reaction completion within five to thirty minutes at temperatures between one hundred thirty and one hundred fifty degrees Celsius [10] [12]. The microwave heating mechanism operates through dielectric heating, where polar molecules align with the oscillating electromagnetic field, generating heat through molecular friction [39].

Comparative analysis of conventional versus microwave-assisted synthesis reveals substantial improvements in both environmental impact and process efficiency [12]. Environmental factor calculations show reductions from 104.17 for traditional methods to 90.59 for microwave-assisted approaches [12]. Similarly, process mass intensity decreases from 105.17 to 91.59, indicating improved atom economy and reduced waste generation [12].

The success of microwave-assisted synthesis depends critically on the dielectric properties of the reaction medium [39]. Polar aprotic solvents such as dimethylformamide and acetonitrile couple effectively with microwave radiation, providing efficient energy transfer [39]. The frequency of 2.45 gigahertz used in commercial microwave systems provides optimal heating characteristics for most organic synthesis applications [39].

Research has also explored solvent-free microwave protocols, which eliminate the need for organic solvents while maintaining high reaction efficiency [29]. These approaches typically employ solid-supported reagents or neat reaction conditions, further enhancing the environmental profile of the synthetic methodology [29].

Solvent-Free Synthesis Protocols

Solvent-free synthetic protocols represent a paradigm shift toward more sustainable dimethyl thiophosphate production methods [13] [38]. These approaches eliminate the use of organic solvents, thereby reducing environmental impact while often improving reaction efficiency and product purity [13].

Investigation of solvent-free conditions has revealed that direct reaction between dimethyl phosphite and elemental sulfur can proceed effectively in the absence of solvents when appropriate catalysts are employed [13]. Metal-free protocols utilizing disulfides as sulfur sources have shown particular promise, achieving high yields without the need for transition metal catalysts or organic solvents [13].

Research demonstrates that solvent-free conditions often result in enhanced reaction rates compared to solution-phase methods [38]. This acceleration is attributed to increased effective concentration of reactants and elimination of solvation effects that can inhibit reactivity [38]. Temperature control becomes particularly important in solvent-free systems, as the absence of solvent reduces the thermal mass of the reaction mixture [38].

Mechanistic studies of solvent-free protocols suggest that reaction proceeds through solid-state or melt-phase mechanisms, depending on the physical properties of the reactants and reaction temperature [13]. The formation of eutectic mixtures between reactants can facilitate mixing and reaction even in the apparent absence of liquid phase [13].

Industrial applications of solvent-free protocols are particularly attractive due to simplified downstream processing and reduced environmental compliance requirements [38]. The elimination of solvent recovery and purification steps significantly reduces both capital and operating costs [38].

Reaction Mechanisms in Dimethyl Thiophosphate Synthesis

Liquid-Phase Synthesis Mechanisms

The mechanistic understanding of dimethyl thiophosphate synthesis in liquid-phase systems has been extensively investigated through kinetic studies and computational analysis. The primary mechanism involves nucleophilic attack of deprotonated dimethyl phosphite on elemental sulfur or sulfur-containing electrophiles [25] [29].

Detailed mechanistic studies reveal that the reaction proceeds through a two-step sequence involving initial formation of a phosphite-sulfur intermediate, followed by intramolecular rearrangement to yield the final thiophosphate product [25]. The first step involves nucleophilic addition of the phosphite anion to sulfur, forming a transient phosphite-sulfur adduct [25]. This intermediate subsequently undergoes rearrangement through phosphorus-sulfur bond formation with concomitant elimination of alkoxide or other leaving groups [25].

Kinetic investigations demonstrate that the rate-determining step varies depending on reaction conditions and substrate structure [25]. Under basic conditions with strong nucleophiles, the initial nucleophilic attack typically represents the rate-limiting step [25]. However, in the presence of weaker bases or when using less electrophilic sulfur sources, the subsequent rearrangement step may become rate-determining [25].

Computational studies using density functional theory have provided detailed insights into the transition state structures and energy barriers associated with each mechanistic step [25]. These calculations reveal that the nucleophilic attack occurs preferentially at the sulfur atom, with activation energies typically ranging from fifteen to twenty-five kilocalories per mole [25].

The role of solvent in liquid-phase mechanisms extends beyond simple solvation effects to include direct participation in the reaction pathway [29]. Polar aprotic solvents can stabilize charged intermediates through dipolar interactions, thereby lowering activation barriers and enhancing reaction rates [29]. Additionally, certain solvents may coordinate to metal catalysts, modifying their electronic properties and catalytic activity [29].

Role of Polar Aprotic Solvents

Polar aprotic solvents play a crucial role in dimethyl thiophosphate synthesis by providing optimal solvation of ionic intermediates while avoiding competitive protonation reactions [16] [17]. These solvents, characterized by high dielectric constants and absence of readily available hydrogen atoms, create favorable environments for nucleophilic substitution reactions [16].

Research investigating solvent effects has revealed that dimethylformamide, acetonitrile, and dimethyl sulfoxide provide particularly effective media for thiophosphate synthesis [16]. These solvents exhibit dielectric constants ranging from thirty-six to thirty-eight, providing strong solvation of ionic species while maintaining chemical inertness toward the reaction components [16].

Mechanistic studies demonstrate that polar aprotic solvents enhance reaction rates through preferential stabilization of the transition state relative to the ground state [17]. This stabilization occurs through favorable dipole-dipole interactions between the solvent molecules and the developing charges in the transition state [17]. The absence of hydrogen bond donors prevents competitive solvation of nucleophiles, thereby maintaining their reactivity [17].

Comparative kinetic studies across different solvent systems reveal that reaction rates in polar aprotic solvents can be ten to one hundred times faster than in polar protic solvents [17]. This rate enhancement is attributed to the elimination of hydrogen bonding between solvent and nucleophile, which would otherwise reduce nucleophilic reactivity [17].

The influence of solvent polarity on reaction selectivity has also been extensively studied [16]. Higher polarity solvents generally favor ionic mechanisms over radical pathways, leading to improved selectivity for the desired thiophosphate products [16]. However, excessively polar solvents may stabilize intermediates to such an extent that subsequent reaction steps become thermodynamically unfavorable [16].

Catalytic Systems in Synthesis Research

The development of efficient catalytic systems for dimethyl thiophosphate synthesis has been a major focus of contemporary research, with investigations encompassing both homogeneous and heterogeneous catalysts [18] [20]. These studies aim to improve reaction efficiency, selectivity, and sustainability while reducing the need for stoichiometric reagents.

Base catalysis represents the most widely studied catalytic approach, with triethylamine emerging as a particularly effective catalyst for promoting nucleophilic attack on sulfur-containing electrophiles [29]. Research demonstrates that triethylamine loadings of ten to twenty mole percent provide optimal catalytic activity without leading to competitive side reactions [29]. The mechanism involves deprotonation of dimethyl phosphite to generate the nucleophilic phosphite anion, which subsequently attacks the electrophilic sulfur center [29].

Lewis acid catalysis has shown promise for activating sulfur-containing electrophiles toward nucleophilic attack [18]. Zirconium-based Lewis acids, particularly zirconium oxychloride, demonstrate high activity at low catalyst loadings [9]. These catalysts operate by coordinating to the sulfur atom, thereby increasing its electrophilicity and facilitating nucleophilic attack by the phosphite anion [18].

Metal-free catalytic systems based on organocatalysts have gained attention due to their environmental advantages and ease of handling [20]. Phosphoric acid derivatives and other Brønsted acid catalysts can activate both nucleophiles and electrophiles through hydrogen bonding interactions [20]. These systems often provide high selectivity and can be easily separated from reaction products [20].

Heterogeneous catalysis offers advantages in terms of catalyst recovery and reuse, making these systems attractive for industrial applications [29]. Solid-supported bases and acids have been investigated for thiophosphate synthesis, with acidic alumina showing particular promise as a support material [29]. The heterogeneous nature of these catalysts facilitates product separation and enables catalyst recycling [29].

Green Chemistry Approaches to Dimethyl Thiophosphate Synthesis

The integration of green chemistry principles into dimethyl thiophosphate synthesis has become increasingly important as environmental concerns drive the development of more sustainable synthetic methodologies [19]. These approaches focus on reducing waste generation, minimizing energy consumption, and eliminating hazardous substances from synthetic protocols.

Atom economy represents a fundamental consideration in green synthesis design, with one-pot methodologies providing significant advantages in this regard [19]. Research demonstrates that direct synthesis from dimethyl phosphite and elemental sulfur achieves theoretical atom economy of nearly one hundred percent, as all atoms from starting materials are incorporated into the final product [19]. This contrasts favorably with multi-step approaches that generate stoichiometric waste streams [19].

Solvent selection constitutes another critical aspect of green synthesis design [19]. The replacement of traditional organic solvents with more benign alternatives has been extensively investigated [19]. Water-based systems, ionic liquids, and solvent-free conditions represent promising alternatives that reduce environmental impact while maintaining synthetic efficiency [19].

Energy efficiency improvements through microwave assistance and other alternative heating methods align with green chemistry principles by reducing overall energy consumption [19]. Comparative life cycle assessments demonstrate that microwave-assisted synthesis can reduce energy requirements by thirty to fifty percent compared to conventional thermal methods [12].

Catalytic approaches that eliminate stoichiometric reagents contribute significantly to waste reduction [19]. The development of catalytic protocols using earth-abundant metals or metal-free systems reduces both environmental impact and cost [19]. Bio-catalytic routes, though still in early development stages, offer the potential for highly selective and environmentally benign synthesis [19].

Continuous flow processing represents an emerging green technology that offers improved process control and efficiency [22]. These systems enable precise temperature and residence time control while reducing the inventory of hazardous materials [22]. Additionally, continuous processes often provide improved heat and mass transfer characteristics, leading to enhanced reaction efficiency [22].

Scale-Up and Industrial Production Methodology Research

The translation of laboratory-scale synthetic methodologies to industrial production requires careful consideration of engineering and economic factors that may not be apparent at small scale [22] [23]. Research into scale-up methodologies for dimethyl thiophosphate synthesis has identified several critical parameters that influence successful industrial implementation.

Heat transfer limitations represent one of the most significant challenges in scaling thiophosphate synthesis [22]. Laboratory reactions that proceed smoothly in small vessels may exhibit poor temperature control at industrial scale due to the reduced surface-area-to-volume ratio [22]. Research has demonstrated that reactor design modifications, including enhanced heat transfer surfaces and improved agitation systems, are necessary to maintain reaction selectivity and yield [22].

Mass transfer considerations become increasingly important as reaction scale increases [23]. The efficiency of reactant mixing and product separation can significantly impact overall process economics [23]. Studies investigating industrial-scale synthesis have identified agitation intensity and reactor geometry as critical parameters for maintaining adequate mass transfer rates [23].

Process intensification through continuous flow technology offers potential solutions to many scale-up challenges [22]. Continuous reactors provide superior heat and mass transfer characteristics compared to batch systems, enabling better process control and potentially higher throughput [22]. Research into flow-based synthesis of dimethyl thiophosphate has demonstrated feasibility at pilot scale with promising economic projections [22].

Economic optimization of industrial synthesis requires consideration of raw material costs, energy consumption, and waste treatment expenses [24]. Studies comparing different synthetic routes reveal that solvent-free methodologies often provide the most favorable economics due to reduced downstream processing requirements [24]. The elimination of solvent recovery and purification steps significantly reduces both capital and operating costs [24].

Quality control and process analytical technology represent essential components of industrial production systems [24]. Real-time monitoring of reaction progress and product quality enables rapid response to process deviations and ensures consistent product specifications [24]. Research into online analytical methods for thiophosphate synthesis has identified infrared spectroscopy and nuclear magnetic resonance as promising techniques for process monitoring [24].

Environmental compliance considerations play an increasingly important role in industrial process design [24]. Regulations governing emissions, waste disposal, and worker exposure drive the selection of synthesis methodologies and process equipment [24]. The development of closed-loop systems that minimize environmental releases represents a key focus area for industrial research [24].

Table 1: Synthesis Methods and Reaction Conditions for Dimethyl Thiophosphate

Synthesis MethodTemperature (°C)Reaction TimeYield (%)Reference
Classical Phosphite-Sulfur Method45-553-7 hours85-96 [14]
One-Pot Microwave Synthesis130-1505-30 minutes75-90 [9] [10]
Solvent-Free Preparation50-902-6 hours80-95 [13] [38]
Polar Aprotic Solvent Method20-801-24 hours70-85 [16] [17]
Industrial Scale Production50-758-12 hours92-96 [14] [24]

Table 2: Solvent Effects on Dimethyl Thiophosphate Synthesis

Solvent TypeDielectric ConstantYield (%)Reaction Time (hours)Product Purity (%)
Methanol32.788-968-1295-98
Acetonitrile37.575-854-892-95
Dimethylformamide36.770-806-1090-93
Tetrahydrofuran7.665-7512-1885-90
Solvent-free conditionsN/A80-952-693-97

Table 3: Catalytic Systems in Dimethyl Thiophosphate Synthesis

Catalyst SystemLoading (mol%)Activation MethodSelectivityIndustrial Viability
Triethylamine10-20Base catalysisHigh S-alkylationExcellent
Sodium Hydride100-300Nucleophilic activationModerateLimited
Potassium Iodide5-10Halide exchangeEnhanced reactivityGood
Zirconium Oxychloride2-5Lewis acid activationHigh selectivityModerate
Lewis Acid Catalysts1-10Coordination activationVariableGood

Table 4: Green Chemistry Approaches for Dimethyl Thiophosphate Synthesis

ApproachEnvironmental FactorProcess Mass IntensityEnergy EfficiencyWaste Reduction (%)
Traditional Synthesis104.17105.17LowBaseline
Microwave-Assisted90.5991.59High15-25
Solvent-Free Method75-8580-90Very High30-40
Bio-catalytic Route50-6555-70Moderate45-55
Continuous Flow Process60-8065-85High25-35

Table 5: Scale-up Parameters and Challenges

ParameterLaboratory ScalePilot ScaleIndustrial ScaleCritical Factors
Heat TransferExcellentGoodChallengingReactor design
Mass TransferRapidModerateLimitedAgitation system
Mixing EfficiencyOptimalGoodRequires optimizationImpeller selection
Reaction ControlPreciseControllableComplexTemperature control
Product SeparationEfficientModerateRequires adaptationPurification method

XLogP3

0.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

141.98535225 g/mol

Monoisotopic Mass

141.98535225 g/mol

Heavy Atom Count

7

UNII

6KM8HRE9WB

Related CAS

23754-87-2 (hydrochloride salt)
28523-79-7 (potassium salt)
40633-14-5 (ammonium salt)

Other CAS

59401-04-6
1112-38-5

Wikipedia

Dimethyl thiophosphate

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Dates

Modify: 2023-08-15

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